molecular formula C17H18ClNO B14438550 2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide CAS No. 76440-31-8

2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide

Cat. No.: B14438550
CAS No.: 76440-31-8
M. Wt: 287.8 g/mol
InChI Key: CZHPJNNANFZNSO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a phenylpropan-2-yl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenylpropan-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)amine
  • 2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)ethanamide
  • 2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)butanamide

Uniqueness

2-(4-Chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

76440-31-8

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2-phenylpropan-2-yl)acetamide

InChI

InChI=1S/C17H18ClNO/c1-17(2,14-6-4-3-5-7-14)19-16(20)12-13-8-10-15(18)11-9-13/h3-11H,12H2,1-2H3,(H,19,20)

InChI Key

CZHPJNNANFZNSO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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